molecular formula C15H13BrN2O3 B11177320 Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate

Cat. No.: B11177320
M. Wt: 349.18 g/mol
InChI Key: GYQVAQZFEYRDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate (C₁₅H₁₃BrN₂O₃, molecular weight ~349.18 g/mol) is a halogenated aromatic ester featuring a urea-derived anilinocarbonylamino group at the 2-position and a bromine atom at the 5-position on the benzoate ring. This compound is primarily used as a pharmaceutical intermediate, leveraging its urea moiety for hydrogen-bonding interactions and bromine for electronic modulation in drug discovery .

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

methyl 5-bromo-2-(phenylcarbamoylamino)benzoate

InChI

InChI=1S/C15H13BrN2O3/c1-21-14(19)12-9-10(16)7-8-13(12)18-15(20)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,20)

InChI Key

GYQVAQZFEYRDCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Bromination Using Tribromide Reagents

A patent by CN102399159A describes the use of tribromide-N-methyl-N-butylimidazole as a brominating agent for methyl 2-aminobenzoate. Under controlled conditions (60°C, 2.5–3.5 hours), this method achieves regioselective bromination at the 5-position with yields exceeding 75%. The reaction proceeds via electrophilic aromatic substitution, where the amino group directs bromination to the para position relative to itself, resulting in Methyl 2-amino-5-bromobenzoate as the intermediate.

Key Reaction Conditions

ParameterValue
Brominating agentTribromide-N-methyl-N-butylimidazole
Temperature60°C
Reaction time2.5–3.5 hours
Yield75–81%

Nitration-Reduction-Bromination Sequence

An alternative approach, adapted from multistep synthesis principles, involves nitration of methyl benzoate followed by reduction and bromination. While this method is less direct, it ensures precise control over substituent positioning:

  • Nitration : Introduces a nitro group at the 2-position, directing subsequent bromination to the 5-position.

  • Reduction : Converts the nitro group to an amine using catalytic hydrogenation or NaBH₄.

  • Bromination : Utilizes Br₂ or N-bromosuccinimide (NBS) to install the bromine atom.

This sequence avoids competing directing effects but requires additional steps, reducing overall efficiency (yields ~60–70%).

Urea Linkage Formation: Reaction with Phenyl Isocyanate

The second critical step involves introducing the anilinocarbonyl group via reaction of Methyl 2-amino-5-bromobenzoate with phenyl isocyanate. This urea-forming reaction is typically conducted under anhydrous conditions.

Standard Urea Synthesis Protocol

In a representative procedure, Methyl 2-amino-5-bromobenzoate is dissolved in dry dichloromethane (DCM) and treated with phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after purification by recrystallization.

Reaction Scheme

Methyl 2-amino-5-bromobenzoate+Ph-NCOEt3N, DCMMethyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate\text{Methyl 2-amino-5-bromobenzoate} + \text{Ph-NCO} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Optimized Conditions

ParameterValue
SolventDry DCM
BaseTriethylamine
Temperature25°C
Reaction time12–24 hours
Yield65–80%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate urea formation. A study using a CEM Discover SP system achieved 85% yield in 30 minutes at 100°C, significantly reducing reaction time compared to conventional methods.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity levels >95% are routinely achieved.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.20 (s, 1H, NH), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), and 3.90 (s, 3H, OCH₃).

  • IR : Stretching vibrations at 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O ester), and 1660 cm⁻¹ (C=O urea) confirm functional groups.

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-bromination : Excessive brominating agents or prolonged reaction times may lead to di-brominated byproducts. This is mitigated by stoichiometric control and low-temperature conditions.

  • Urea Hydrolysis : Moisture exposure during urea formation can hydrolyze the product to the corresponding aniline. Anhydrous solvents and molecular sieves are employed to prevent hydrolysis.

Yield Improvement Techniques

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances reaction rates in urea synthesis, improving yields to 88%.

  • Solvent Optimization : Switching from DCM to THF increases solubility of intermediates, reducing reaction times by 30%.

Industrial-Scale Considerations

The patent method demonstrates scalability, with a 500 mL reactor producing 17 g of product in 75% yield. Key factors for industrial adoption include:

  • Cost-effective brominating agents : Tribromide-N-methyl-N-butylimidazole offers recyclability, reducing waste.

  • Continuous-flow systems : Microreactor setups minimize thermal degradation and improve mixing efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of nitrobenzoates.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is primarily recognized for its role in the development of new therapeutic agents. It has shown promising activity as an inhibitor of PqsD, an enzyme critical to the pathogenicity of Pseudomonas aeruginosa, a bacterium known for causing severe infections in immunocompromised patients. By inhibiting PqsD, this compound disrupts the quorum sensing mechanisms of the bacteria, potentially reducing virulence and biofilm formation.

Antiviral Applications

In addition to its antibacterial properties, this compound has been implicated in antiviral drug development, specifically targeting the hepatitis C virus NS5B RNA polymerase . This dual functionality highlights its versatility as a lead compound in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield. The compound's structural features include a bromine atom and an anilinocarbonyl group attached to a benzoate moiety, which contribute to its biological activity.

Characterization Techniques

To confirm the structure and purity of synthesized compounds, various characterization techniques are employed:

  • Single Crystal X-ray Diffraction : Used to determine the molecular conformation and crystal structure.
  • FT-IR Spectroscopy : Identifies functional groups and vibrational frequencies.
  • NMR Spectroscopy : Confirms the presence of hydrogen and carbon atoms.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability .

The compound exhibits significant biological activity due to its ability to interact with specific biological targets. Studies have demonstrated that it binds selectively to PqsD, indicating potential effectiveness against Pseudomonas aeruginosa infections. Furthermore, research has shown that it can be utilized in various biochemical assays to evaluate its inhibitory effects on target enzymes.

Numerous studies have explored the efficacy of this compound in laboratory settings:

  • A study published in PubMed highlighted its inhibitory effects on Pseudomonas aeruginosa, demonstrating a significant reduction in biofilm formation when treated with this compound .
  • Research conducted on hepatitis C virus inhibitors indicated that derivatives of this compound could effectively inhibit viral replication in vitro.

Mechanism of Action

The mechanism of action of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the anilinocarbonyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallography : Hydrogen-bonded networks in urea-containing compounds improve crystallinity, aiding X-ray structure determination (e.g., SHELX-refined structures) .
  • Bioactivity : Brominated analogs show enhanced metabolic stability over chlorinated ones in preclinical studies, though toxicity profiles require further evaluation .

Biological Activity

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and microbiology due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a bromine atom and an anilinocarbonyl group attached to a benzoate moiety. Its molecular formula is C10H10BrN2O3C_{10}H_{10}BrN_{2}O_{3}, and it is known for its potential applications in inhibiting bacterial infections and viral replication.

Antibacterial Properties

One of the most significant biological activities of this compound is its role as an inhibitor of PqsD , an enzyme crucial for the quorum sensing mechanism in Pseudomonas aeruginosa. This bacterium is notorious for causing severe infections, particularly in immunocompromised patients, and exhibits high resistance to conventional antibiotics. By inhibiting PqsD, this compound disrupts the ability of Pseudomonas aeruginosa to form biofilms and reduces its virulence.

Case Study: Inhibition of PqsD

  • Research Findings : Binding assays and molecular docking studies have demonstrated that this compound interacts specifically with PqsD, indicating its potential as a therapeutic agent against infections caused by this pathogen.

Antiviral Activity

In addition to its antibacterial properties, the compound has shown promise in antiviral applications. It has been implicated in the development of inhibitors targeting the hepatitis C virus NS5B RNA polymerase, which is essential for viral replication. This dual functionality enhances its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield of the desired compound. The synthesis pathway can be summarized as follows:

  • Starting Materials : Utilize appropriate brominated benzoic acid derivatives.
  • Reactions : Conduct amidation reactions with aniline derivatives to introduce the anilinocarbonyl group.
  • Purification : Recrystallization from suitable solvents to achieve purity.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-5-bromobenzoateC8H8BrNO2C_8H_8BrNO_2Simple amine derivative, potential PqsD inhibitor
Methyl 5-amino-2-bromobenzoateC8H8BrNO2C_8H_8BrNO_2Isomeric form with different biological activity
N-(4-Bromophenyl)-N'-methylureaC10H10BrN3OC_{10}H_{10}BrN_3OUrea derivative with herbicidal properties

Uniqueness : this compound stands out due to its specific inhibition of PqsD and its dual role in antiviral applications, which may not be present in other compounds listed.

Research Findings Summary

Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. The following findings are noteworthy:

  • Molecular Interactions : Detailed studies have shown that the compound interacts with various biological targets through specific binding mechanisms, enhancing its efficacy as a therapeutic agent.
  • Spectroscopic Studies : Characterization techniques such as FT-IR, NMR, and X-ray diffraction have confirmed the structural integrity and functional groups present in the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A two-step approach is often employed: (1) Bromination of methyl 2-aminobenzoate at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 0–5°C), followed by (2) coupling of the anilinocarbonyl group via carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF). Protecting groups may be required to prevent undesired side reactions during the acylation step .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on multi-technique validation:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (e.g., deshielded signals for bromine-substituted carbons) and the anilinocarbonyl moiety (amide N–H at ~10 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and isotopic pattern consistent with bromine.
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and validates spatial arrangement, particularly for the bromine substituent and amide linkage .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : The compound’s stability is influenced by its bromine and amide groups. Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester or amide bonds. Avoid prolonged exposure to light, as brominated aromatics may undergo photodecomposition. Use anhydrous solvents (e.g., DMF, DMSO) for reactions to minimize moisture-induced degradation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include:

  • Disordered Bromine Atoms : Bromine’s high electron density can cause disorder; use SHELXL’s PART instruction to model partial occupancy or split positions.
  • Twinning : If twinning is detected (e.g., via ROTAX analysis in PLATON), apply twin-law refinement in SHELXL with HKLF5 format.
  • Hydrogen Bonding : The amide N–H may form intermolecular H-bonds; validate these using OLEX2’s interaction maps and refine with DFIX restraints .

Q. How do substituents on the benzoate ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 5-bromo substituent acts as a meta-directing group, favoring nucleophilic attack at the 2- or 4-positions. For example:

  • Aromatic Substitution : Bromine’s electronegativity enhances electrophilicity at adjacent carbons, enabling Suzuki-Miyaura coupling with boronic acids (Pd catalysis).
  • Leaving Group Effects : Bromine’s polarizability facilitates SNAr reactions with amines or thiols under basic conditions (e.g., K2 _2CO3_3/DMF). Competitive reactivity at the anilinocarbonyl group must be mitigated by steric hindrance or selective protection .

Q. What analytical methods resolve contradictions in spectroscopic data for such compounds?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H NMR splitting) are resolved via:

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and verifies connectivity.
  • X-ray Powder Diffraction (XRPD) : Differentiates polymorphic forms if solution-state data conflicts with solid-state structure.
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?

  • Methodological Answer : To assess enzyme inhibition (e.g., kinase or protease targets):

  • In Vitro Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) with purified enzymes. Monitor IC50_{50} via fluorescence quenching or HPLC-based product quantification.
  • Structure-Activity Relationship (SAR) : Modify the bromine position or amide substituents and compare inhibitory potency.
  • Molecular Docking : Align the compound’s X-ray structure with enzyme active sites (e.g., AutoDock Vina) to predict binding modes and guide synthetic optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.